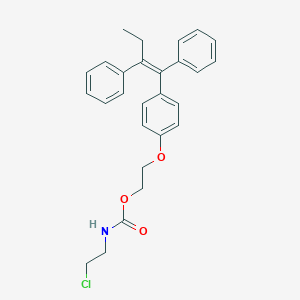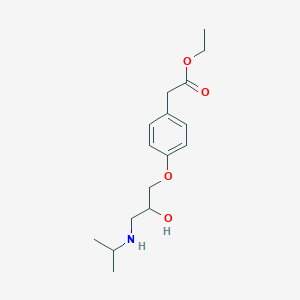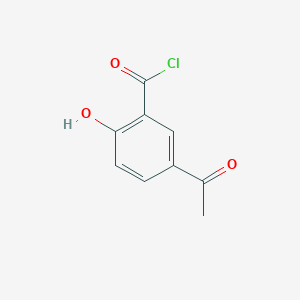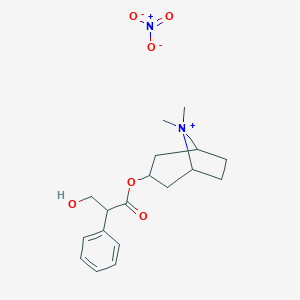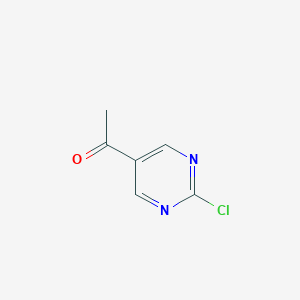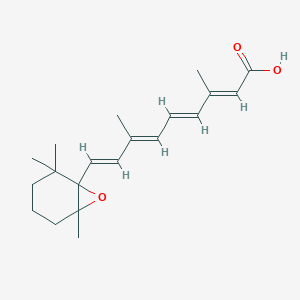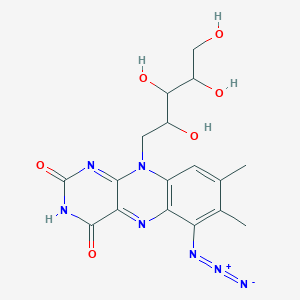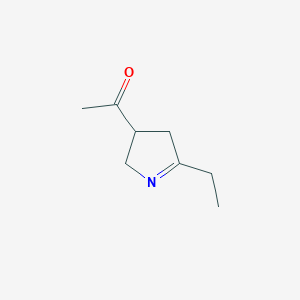
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI), commonly known as Ethylidene-2,3-dihydropyrrole-2-carbaldehyde, is an organic compound with a molecular formula of C9H13NO. It is a colorless liquid that is widely used in scientific research for its unique properties.
作用機序
The mechanism of action of Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects:
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) has no known biochemical or physiological effects. However, it is important to handle the compound with care, as it can be toxic if ingested or inhaled.
実験室実験の利点と制限
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) has several advantages for lab experiments. It is a versatile compound that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, the compound is toxic and must be handled with care. Additionally, the synthesis process can be complex and time-consuming.
将来の方向性
There are several future directions for research involving Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI). One direction is to explore the compound's potential as a catalyst in various reactions. Another direction is to investigate the compound's potential as a starting material for the synthesis of new organic compounds. Additionally, further research is needed to fully understand the mechanism of action of the compound.
合成法
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) can be synthesized through a multi-step process that involves the reaction of 1,4-dicarbonyl compounds with primary amines. The synthesis process involves the use of various reagents and catalysts, including acetic anhydride, sodium acetate, and glacial acetic acid. The final product is obtained through purification and distillation techniques.
科学的研究の応用
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) has numerous applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, including pyrroles, pyrrolidines, and indoles. It is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) is used as a solvent in various chemical reactions.
特性
IUPAC Name |
1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-8-4-7(5-9-8)6(2)10/h7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAHGOAUHMTJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-YL)-(9CI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)
